molecular formula C11H12N2O2 B12431380 5,6-Dimethoxyisoquinolin-1-amine

5,6-Dimethoxyisoquinolin-1-amine

Cat. No.: B12431380
M. Wt: 204.22 g/mol
InChI Key: JOAAQDRXJPOPBA-UHFFFAOYSA-N
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Description

5,6-Dimethoxyisoquinolin-1-amine is a chemical compound belonging to the class of isoquinolines. Isoquinolines are aromatic heterocyclic organic compounds containing a benzene ring fused to a pyridine ring. This compound is characterized by the presence of two methoxy groups at the 5 and 6 positions and an amine group at the 1 position on the isoquinoline skeleton. Isoquinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethoxyisoquinolin-1-amine can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds through cyclization under acidic conditions to form the isoquinoline core . Another method involves the use of metal-catalyzed reactions, such as palladium-catalyzed coupling followed by copper-catalyzed cyclization .

Industrial Production Methods: Industrial production of isoquinoline derivatives often involves the use of efficient catalytic processes to ensure high yields and purity. For example, the Skraup synthesis, which uses aniline, glycerol, sulfuric acid, and an oxidizing agent, can be adapted for large-scale production . Additionally, modern methods may employ environmentally friendly catalysts and solvents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: 5,6-Dimethoxyisoquinolin-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products:

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

5,6-dimethoxyisoquinolin-1-amine

InChI

InChI=1S/C11H12N2O2/c1-14-9-4-3-8-7(10(9)15-2)5-6-13-11(8)12/h3-6H,1-2H3,(H2,12,13)

InChI Key

JOAAQDRXJPOPBA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(=NC=C2)N)OC

Origin of Product

United States

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